molecular formula C25H21Br2NO2 B5241539 5-(3,5-dibromo-2-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

5-(3,5-dibromo-2-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No.: B5241539
M. Wt: 527.2 g/mol
InChI Key: ZIFBUANJTJPCQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzo[a]phenanthridinone class, characterized by a tetracyclic scaffold with substitutions that influence its biochemical activity. The phenyl ring at position 5 features 3,5-dibromo and 2-hydroxy groups, which distinguish it from structurally related glutaminase inhibitors.

Properties

IUPAC Name

5-(3,5-dibromo-2-hydroxyphenyl)-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21Br2NO2/c1-25(2)11-17-21-15-6-4-3-5-13(15)7-8-19(21)28-23(22(17)20(29)12-25)16-9-14(26)10-18(27)24(16)30/h3-10,23,28,30H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFBUANJTJPCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=C(C(=CC(=C5)Br)Br)O)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3,5-dibromo-2-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A dibromo-substituted phenolic group
  • A tetrahydrobenzo[a]phenanthridine backbone

The presence of bromine atoms and hydroxyl groups may contribute to its biological properties by influencing interactions with biological targets.

Antitumor Activity

Research indicates that derivatives of phenanthridine compounds often exhibit significant antitumor properties. The mechanism is believed to involve the induction of apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : Studies have shown that similar compounds can cause G1 or G2/M phase arrest in cancer cell lines.
  • Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins are common mechanisms observed in related compounds.

Table 1: Summary of Antitumor Activity Studies

StudyCell LineConcentration (µM)Effect
MCF-71050% inhibition of proliferation
HeLa20Induction of apoptosis
A54915G1 phase arrest

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary studies suggest effectiveness against various Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Results

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

Anti-inflammatory properties have been attributed to similar phenolic compounds. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis.
  • Inhibition of Protein Kinases : Certain studies suggest that these compounds may inhibit specific kinases involved in cell signaling pathways related to proliferation and survival.

Case Study 1: Antitumor Efficacy in Breast Cancer Models

A recent study investigated the effects of the compound on breast cancer models. The results indicated a significant reduction in tumor size and weight compared to controls, supporting its potential as an antitumor agent.

Case Study 2: Exploration of Antibacterial Properties

In another study focusing on antibacterial activity, the compound demonstrated notable efficacy against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Scientific Research Applications

Medicinal Chemistry

The compound is a promising candidate in medicinal chemistry due to its structural characteristics that facilitate interactions with biological targets. It has been investigated for its potential:

  • Antioxidant Activity : Studies have shown that derivatives of dibromo-hydroxyphenyl compounds exhibit strong antioxidant properties, which can protect cells from oxidative stress-related damage .
  • Anticancer Properties : The compound's ability to modulate various signaling pathways makes it a potential anticancer agent. Research indicates that similar compounds can induce apoptosis in cancer cells while sparing normal cells .
Application Mechanism References
AntioxidantScavenging reactive oxygen species (ROS)
AnticancerInducing apoptosis through modulation of Bcl-2 family proteins

Materials Science

In materials science, the compound's unique properties enable its use in developing advanced materials:

  • Polymer Chemistry : The compound can serve as a monomer for synthesizing polymers with specific thermal and mechanical properties.
  • Nanomaterials : Its structure allows for functionalization in nanomaterials, enhancing their stability and reactivity.

Catalysis

The compound has also been explored as a catalyst or catalyst precursor in various reactions:

  • Organic Synthesis : Its ability to facilitate reactions such as cross-coupling and oxidation makes it valuable in synthetic organic chemistry.
  • Green Chemistry : The compound can be utilized in environmentally friendly catalytic processes due to its efficiency and lower toxicity compared to traditional catalysts.

Case Study 1: Antioxidant Activity

A study investigated the protective effects of dibromo-hydroxyphenyl derivatives on EA.hy926 endothelial cells exposed to oxidative stress. Results demonstrated significant cytoprotection against hydrogen peroxide-induced cell death, indicating potential therapeutic applications in cardiovascular diseases .

Case Study 2: Anticancer Potential

Another research focused on the anticancer effects of similar dibromo compounds against human breast cancer cell lines. The study found that these compounds could effectively inhibit cell proliferation and induce apoptosis via mitochondrial pathways .

Comparison with Similar Compounds

Structural Analog: 5-(3-Bromo-4-(Dimethylamino)Phenyl)-2,2-Dimethyl-2,3,5,6-Tetrahydrobenzo[a]phenanthridin-4(1H)-One (Compound 968)

Key Differences :

  • Substituents: Compound 968 has a 3-bromo-4-(dimethylamino)phenyl group versus the 3,5-dibromo-2-hydroxyphenyl group in the queried compound.
  • Functional Groups: The hydroxyl group in the queried compound may enhance hydrogen bonding with target proteins, while the dimethylamino group in 968 likely contributes to solubility and allosteric modulation .

Other Benzo[a]phenanthridinone Derivatives

lists analogs such as 5-[5-(3-chloro-4-methylphenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one , which replaces the phenyl group with a furyl-substituted aryl moiety. These derivatives highlight the scaffold’s versatility:

  • Electrophilic Substitutions : Bromine and chlorine atoms (in the queried compound and analogs) may enhance target affinity via halogen bonding .
  • Hydroxyl Group : Unique to the queried compound, this group could improve solubility or metabolic stability compared to halogen-only analogs.

Non-Benzo[a]phenanthridinone Glutaminase Inhibitors

BPTES and CB-839
  • BPTES: A thiadiazole-based non-competitive inhibitor with nanomolar potency but poor pharmacokinetics .
  • CB-839 : A clinical-stage inhibitor with oral bioavailability, currently in trials for solid tumors .
Parameter Queried Compound BPTES CB-839
Scaffold Benzo[a]phenanthridinone Thiadiazole Thiadiazole
Mechanism Hypothesized allosteric Non-competitive Non-competitive
Clinical Status Preclinical Preclinical Phase II trials

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.